![molecular formula C14H19N3O B3116761 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 219694-79-8](/img/structure/B3116761.png)
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide
Overview
Description
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can range from antiviral to anti-inflammatory, anticancer, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological responses .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Such factors can significantly impact the effectiveness of many compounds, including indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the reaction of tryptamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The indole structure of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is crucial for its biological activity. Indole derivatives are known for their diverse pharmacological effects, including:
- Anti-cancer Properties : Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific interactions of this compound with cancer cell signaling pathways are under investigation to elucidate its potential as an anti-cancer agent.
- Neuroprotective Effects : The compound is being studied for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter receptors could play a role in modulating neuroinflammation and neuronal survival.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
Synthetic Applications
This compound serves as a versatile building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex indole derivatives and other bioactive compounds. The synthesis typically involves the reaction of tryptamine with butanoyl chloride, facilitated by a base such as triethylamine, which allows for the formation of the desired amide bond while neutralizing byproducts.
- Automated Production : Industrial applications may employ automated reactors and continuous flow systems to enhance the efficiency and consistency of synthesizing this compound and its derivatives.
Biological Interaction Studies
Research into the binding affinity of this compound with various biological targets is ongoing:
- Receptor Interactions : The compound is being investigated for its interactions with receptors involved in neurotransmission and cellular signaling pathways. Understanding these interactions can provide insights into its mechanisms of action in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine.
Melatonin: A hormone involved in regulating sleep, also derived from tryptamine.
Uniqueness
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Overview
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide, a synthetic derivative of indole, exhibits a diverse range of biological activities. Its unique structure, characterized by an indole moiety, contributes to its pharmacological properties, including potential applications in treating various diseases such as cancer and neurological disorders. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Binding Affinity : The indole structure allows the compound to bind with high affinity to several receptors, particularly serotonin receptors, which play a crucial role in neurotransmission and mood regulation.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, impacting cellular processes such as inflammation and pain perception.
Biological Activities
The compound has been associated with a wide range of biological activities:
- Anticancer Activity : Indole derivatives are known for their potential antitumor effects. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for neurological disorder treatments .
Case Studies
- Anticancer Studies :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBCAKFWFAQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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